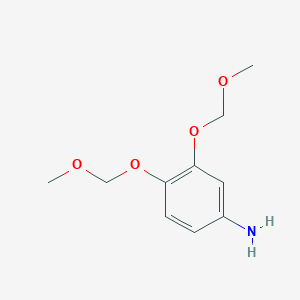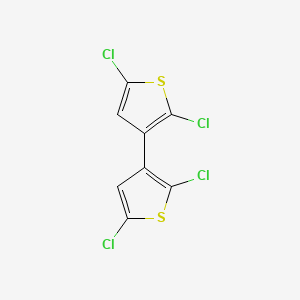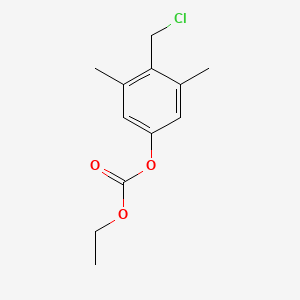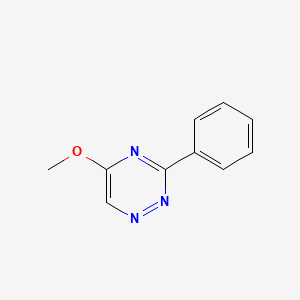![molecular formula C10H8Br2Cl2N2O2 B14626278 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide CAS No. 58414-11-2](/img/structure/B14626278.png)
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide typically involves the bromination of a precursor compound followed by the introduction of the carbamoyl group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction is carefully monitored to maintain the quality and yield of the product. Advanced purification techniques are employed to remove any impurities and ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine or chlorine atoms, resulting in different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or chlorinated derivatives, while reduction can produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses or inhibition of specific enzymatic activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]butanamide
- 2,3-Dichloro-N-[(3,5-dibromophenyl)carbamoyl]propanamide
- 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]ethanamide
Uniqueness
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide stands out due to its specific combination of bromine and chlorine atoms, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
58414-11-2 |
|---|---|
Fórmula molecular |
C10H8Br2Cl2N2O2 |
Peso molecular |
418.89 g/mol |
Nombre IUPAC |
2,3-dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide |
InChI |
InChI=1S/C10H8Br2Cl2N2O2/c11-4-8(12)9(17)16-10(18)15-7-2-5(13)1-6(14)3-7/h1-3,8H,4H2,(H2,15,16,17,18) |
Clave InChI |
DGYUQHMCBBFTCN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)





![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)


![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)


![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
